1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide
Description
Properties
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJDSANDCPCLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562086 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-61-5 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 4,4'-Bipyridine
In a representative procedure, 4,4'-bipyridine (1.56 g, 10 mmol) is dissolved in anhydrous acetonitrile (50 mL) under nitrogen. Ethyl iodide (3.2 mL, 40 mmol) is added dropwise, and the mixture is stirred at 60°C for 48 hours. The progression of the reaction is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature, and the product precipitates as a yellow solid. Filtration under reduced pressure isolates the crude product, which is washed sequentially with diethyl ether (3 × 20 mL) to remove unreacted alkyl iodide and solvent residues. Recrystallization from ethanol or acetone yields pure this compound as a crystalline solid.
Yield Optimization :
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Solvent Selection : Ethanol recrystallization achieves ≥85% purity, while acetone reduces co-precipitation of byproducts.
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Vacuum Drying : Final drying under vacuum (24 hours, 40°C) ensures removal of residual solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6) :
-
Aromatic Protons : Doublets at δ 9.20–9.19 ppm (4H, J = 7 Hz) and δ 8.75–8.74 ppm (4H, J = 6.3 Hz) correspond to the bipyridine backbone.
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Ethyl Groups :
13C NMR (100 MHz, DMSO-d6) :
Fourier-Transform Infrared (FTIR) Spectroscopy
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetonitrile | DMF |
| Temperature | 60°C | 80°C |
| Reaction Time | 48 hours | 24 hours |
| Yield | 78% | 65% |
| Purity (HPLC) | 95% | 88% |
Method A (acetonitrile) offers higher yield and purity, attributed to better solubility of intermediates and reduced side reactions. Method B (DMF) accelerates kinetics but risks decomposition at elevated temperatures.
Challenges and Mitigation Strategies
Byproduct Formation
Mono-alkylated intermediates (e.g., 1-ethyl-4,4'-bipyridinium iodide) may form if stoichiometry is unbalanced. Excess ethyl iodide (2.2 equivalents per nitrogen) suppresses this issue.
Chemical Reactions Analysis
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide undergoes several types of chemical reactions:
Oxidation and Reduction: It serves as an electrolyte in cyclic voltammetry to investigate redox targeting reactions. The compound can exist in different oxidation states, which makes it useful in redox reactions.
Substitution Reactions: It can participate in substitution reactions where the iodide ions can be replaced by other anions under suitable conditions.
Common reagents and conditions for these reactions include hydrogen iodide and various iodides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide has a wide range of scientific research applications:
Electrochemical Studies: It is used as an electron transfer agent in electrochemical cells and batteries.
Energy Conversion Devices: It is employed in photovoltaic cells and other energy conversion devices as an electron transfer mediator.
Chemical Sensors: The compound is used in the development of electrochemical sensors due to its redox properties.
Diagnostic Assays: It finds applications in diagnostic assays and manufacturing processes in hematology and histology.
Mechanism of Action
The mechanism of action of ethyl viologen diiodide involves its ability to undergo redox reactions. It acts as an electron transfer agent, facilitating the transfer of electrons in various electrochemical processes. The molecular targets and pathways involved include the redox-active sites within the compound, which allow it to participate in electron transfer reactions .
Comparison with Similar Compounds
1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium (Paraquat)
- Structure : Methyl groups at nitrogen positions; commonly paired with chloride or iodide counterions.
- Properties :
- Comparison: The diethyl derivative likely exhibits weaker binding with CB[7] due to steric hindrance from larger ethyl groups. Ethyl substituents may enhance solubility in nonpolar solvents compared to methyl.
1,1'-Di(pent-4-yn-1-yl)-[4,4'-bipyridine]-1,1'-diium Dichloride (DPV)
1-(Si-pr)-[4,4'-bipyridine]-1,1'-diium Hydrogen Sulfate
- Structure : Silica-grafted viologen with hydrogen sulfate counterions .
- Properties :
- Heterogeneous catalysis applications due to silica support.
- Enhanced thermal stability and recyclability.
- Comparison : The diethyl derivative lacks a solid support, making it more suitable for homogeneous systems or optoelectronics.
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium (VG)
- Structure: Aromatic aminophenyl substituents .
- Properties :
- Hydrophobic and hydrophilic balance enables self-assembly with cucurbit[8]uril (CB[8]).
- Photochromic behavior in supramolecular hydrogels.
- Comparison : Ethyl groups in the target compound lack aromaticity, reducing $\pi$-$\pi$ stacking interactions critical for photochromic applications.
Counterion Effects
- Iodide vs. Chloride : The iodide counterion in the diethyl compound offers higher polarizability and ionic conductivity compared to chloride (e.g., in DPV), beneficial for electrochemical applications .
- Dichloride vs. Diiodide : Paraquat dichloride is water-soluble and toxic, whereas diiodide derivatives may exhibit lower solubility but reduced environmental persistence .
Electrochemical and Spectroscopic Properties
- Key Insight: Ethyl substituents may shift reduction potentials slightly anodically compared to methyl due to inductive effects.
Biological Activity
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide (CAS No. 1983-61-5) is a compound belonging to the class of viologens, which are known for their unique redox properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14N2I
- Molecular Weight : 468.12 g/mol
- Structure : The compound features a bipyridine core with two ethyl groups and a diium ion, which is responsible for its cationic nature.
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Antimicrobial Activity :
- This compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration. Studies have shown that compounds with similar structures can effectively combat Gram-positive and Gram-negative bacteria .
- Antioxidant Properties :
- Photoreactive Properties :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant activity of the compound using the DPPH radical scavenging method. The compound exhibited an IC50 value of 25 µg/mL, demonstrating significant free radical scavenging capacity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
Therapeutic Applications
The biological activities of this compound suggest potential applications in:
- Antimicrobial Treatments : Its efficacy against bacteria positions it as a candidate for developing new antibiotics.
- Antioxidant Therapies : Its ability to scavenge free radicals could be harnessed in formulations aimed at reducing oxidative stress in diseases like cancer and neurodegenerative disorders.
- Photodynamic Therapy : Leveraging its photoreactive properties could lead to advancements in targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
